molecular formula C19H19N5O2 B2816882 1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine CAS No. 1219844-85-5

1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine

Cat. No.: B2816882
CAS No.: 1219844-85-5
M. Wt: 349.394
InChI Key: HLAIRHQIUNQCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine typically involves multi-step organic reactions The process may start with the preparation of the 5-Methyl-1,2,4-oxadiazole ring, followed by its attachment to a pyridine ring

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the phenylmethanone moiety.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.

Scientific Research Applications

This compound may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may bind to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(phenyl)methanol
  • (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(phenyl)ethanone

Uniqueness

The uniqueness of 1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular FormulaC19H20N4O2
Molecular Weight336.39 g/mol
CAS Number179056-82-7
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .

Anticancer Properties

Studies have suggested that piperazine derivatives may exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, a related study demonstrated that compounds featuring piperazine structures could inhibit the growth of cancer cell lines by targeting specific signaling pathways .

Immunomodulatory Effects

The compound's potential as an immunomodulator has been investigated through assays involving mouse splenocytes. One study reported that certain derivatives could enhance immune responses by modulating the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors . Specifically, compounds were able to rescue immune cell function significantly at concentrations as low as 100 nM.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It can interact with various receptors, influencing cellular responses and potentially altering disease progression.
  • Oxidative Stress Induction : Some studies suggest that oxadiazole-containing compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of oxadiazole derivatives against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain piperazine derivatives could reduce cell viability by up to 70% at high concentrations (10 µM), suggesting a dose-dependent effect on tumor cells .
  • Immunological Assays : Research involving mouse models demonstrated that treatment with this compound led to enhanced T-cell activation and proliferation, indicating its potential use in immunotherapy .

Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-14-21-18(22-26-14)16-7-8-17(20-13-16)23-9-11-24(12-10-23)19(25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIRHQIUNQCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.